Palmitelaidic acid

描述

它是棕榈油酸的反式异构体,存在于各种膳食来源中,包括部分氢化的植物油以及山羊和绵羊奶中的乳制品 。棕榈油酸是反式脂肪酸的重要组成部分,与各种健康风险有关。

准备方法

合成路线和反应条件: 棕榈油酸可以通过棕榈油酸的部分氢化合成。 该过程涉及将棕榈油酸中顺式双键异构化为反式双键,通常使用钯或镍等金属催化剂在受控氢化条件下进行 .

工业生产方法: 在工业环境中,棕榈油酸通常作为植物油氢化过程中的副产品产生。 该过程涉及在金属催化剂存在下使用高温高压将不饱和脂肪酸转化为反式异构体 .

反应类型:

氧化: 棕榈油酸可以发生氧化反应,导致形成各种氧化产物,包括醛、酮和羧酸。

还原: 棕榈油酸中的反式双键可以通过氢化反应还原形成饱和脂肪酸。

取代: 棕榈油酸可以参与取代反应,其中碳链上的氢原子被其他官能团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和臭氧。

还原: 钯或镍等金属催化剂存在下的氢气。

取代: 使用氯或溴等卤素的卤化反应。

主要形成的产物:

氧化: 形成醛、酮和羧酸。

还原: 形成饱和脂肪酸。

取代: 形成卤代脂肪酸。

科学研究应用

Metabolic Health

Palmitelaidic acid has been studied for its effects on metabolic processes, particularly regarding insulin sensitivity and lipid metabolism. Research indicates that this compound may influence insulin signaling pathways in skeletal muscle cells. In vitro studies suggest that it can sensitize insulin signaling, potentially improving glucose metabolism in hyperglycemic conditions .

Case Study: Insulin Sensitivity

A study involving macrophages demonstrated that this compound enhances insulin signaling in skeletal muscle myotubes. This suggests its potential role as a therapeutic agent in managing insulin resistance and type 2 diabetes .

Cardiovascular Health

This compound's impact on cardiovascular health has been a significant focus of research. It has been associated with beneficial effects on lipid profiles and atherosclerosis prevention. Notably, studies have shown that supplementation with palmitoleic acid (and by extension, its trans isomer) can lead to reductions in triglycerides and improvements in lipid profiles among individuals with metabolic disorders.

Case Study: Atherosclerosis Prevention

In animal models, palmitoleic acid supplementation resulted in a significant decrease in atherosclerotic plaque area (approximately 45%) and improved metabolic parameters such as reduced triglycerides and inflammatory cytokines . These findings highlight the potential of this compound as a dietary factor for cardiovascular disease prevention.

Dietary Applications

This compound is found in various dietary sources, including certain oils like macadamia oil. Its inclusion in diets has been studied for its effects on cholesterol levels and overall lipid metabolism. Research comparing the effects of this compound with other fatty acids like oleic and palmitic acids revealed that it behaves similarly to saturated fatty acids regarding LDL cholesterol levels .

Dietary Comparison Study

A controlled study involving hypercholesterolemic men found that diets enriched with palmitoleic acid led to higher LDL cholesterol levels compared to those enriched with oleic acid. This suggests that while this compound can have beneficial metabolic effects, its impact on cholesterol levels may warrant careful dietary consideration .

Safety and Toxicological Assessments

Safety assessments of this compound have indicated low toxicity when applied topically or ingested within dietary limits. Studies involving animal models have shown minimal adverse effects from topical applications of fatty acids, including this compound .

Future Directions and Research Opportunities

Given the promising applications of this compound in metabolic health and cardiovascular disease, further research is warranted. Future studies could focus on:

- Long-term effects of dietary supplementation with this compound.

- Mechanistic studies elucidating its role in lipid metabolism and insulin sensitivity.

- Clinical trials assessing its efficacy in diverse populations affected by metabolic disorders.

作用机制

棕榈油酸通过各种分子靶标和途径发挥作用:

分子靶标: 它与参与脂肪酸代谢的酶相互作用,例如硬脂酰辅酶A去饱和酶-1。

相似化合物的比较

棕榈油酸与其他单不饱和脂肪酸相似,例如棕榈油酸、二十八碳烯酸和油酸。 它的反式构型将其与这些顺式异构体区分开来:

棕榈油酸: 棕榈油酸的顺式异构体,通常存在于人体脂肪组织中。

二十八碳烯酸: 另一种具有不同位置异构体的单不饱和脂肪酸。

油酸: 由油酸的β-氧化部分产生.

棕榈油酸独特的反式构型赋予其独特的化学和生物学特性,使其成为各种科学研究的关注对象。

生物活性

Palmitelaidic acid, a trans isomer of palmitic acid, is a fatty acid that has garnered interest due to its potential biological activities and implications for health. This article explores the biological activity of this compound, focusing on its metabolic effects, anti-inflammatory properties, and potential role as a biomarker for various health conditions.

Overview of this compound

This compound (16:2n-7) is a trans fatty acid derived from the partial hydrogenation of palmitic acid. Its structure differs from palmitic acid by the configuration of the double bond between the carbon atoms in the fatty acid chain. This unique structure may influence its biological functions compared to its saturated counterpart.

Metabolic Effects

Recent studies have indicated that this compound may play a role in metabolic regulation, particularly concerning insulin sensitivity and lipid metabolism.

- Insulin Sensitivity : Research has shown that this compound can enhance insulin signaling pathways. In murine models, administration of this compound led to increased glucose uptake in skeletal muscle and improved glycemic control. This effect is attributed to its ability to activate key metabolic pathways involving glucose transporters such as GLUT-4 .

- Lipid Metabolism : this compound influences lipid metabolism by modulating the expression of lipolytic enzymes. Studies indicate that it can enhance lipolysis in adipocytes through mechanisms involving peroxisome proliferator-activated receptor alpha (PPARα) activation, leading to increased fatty acid oxidation .

Anti-Inflammatory Properties

This compound exhibits notable anti-inflammatory effects, which may contribute to its potential therapeutic applications:

- Inflammation Modulation : In vitro studies have demonstrated that this compound can counteract pro-inflammatory responses induced by various stimuli, such as lipopolysaccharides (LPS). It appears to reduce the production of inflammatory cytokines and promote an anti-inflammatory environment in macrophages .

- Potential as a Lipokine : The concept of this compound acting as a "lipokine" suggests that it may serve as a signaling molecule that coordinates metabolic responses between different tissues. This property is particularly relevant in metabolic diseases where inflammation plays a critical role .

Case Studies and Research Findings

Several studies have explored the implications of this compound in human health:

- Human Blood Lipids : A study analyzed the fatty acid profiles in morbidly obese patients and found elevated levels of this compound in their erythrocyte membrane phospholipids compared to lean controls. This suggests a potential association between this compound levels and obesity-related metabolic dysregulation .

- Dietary Implications : Research indicates that dietary intake of trans fatty acids like this compound may be linked to adverse health outcomes, including cardiovascular diseases. The differential metabolic pathways followed by saturated versus trans unsaturated fatty acids highlight the need for careful dietary considerations .

Summary of Biological Activities

属性

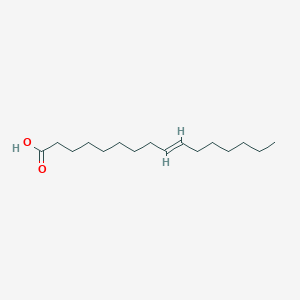

IUPAC Name |

(E)-hexadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECPZKHBENQXJG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021603 | |

| Record name | (E)-Hexadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Solid | |

| Record name | 9-Hexadecenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palmitelaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10030-73-6, 2091-29-4, 373-49-9 | |

| Record name | Palmitelaidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitelaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | palmitoleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Hexadecenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Hexadecenoic acid, (9E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Hexadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Hexadecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITELAIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65DJ825A3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitelaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9-hexadecenoic acid?

A1: 9-Hexadecenoic acid has the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol.

Q2: What analytical techniques are commonly used to identify and quantify 9-hexadecenoic acid?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is widely employed for the identification and quantification of 9-hexadecenoic acid, particularly in complex mixtures like biological samples and plant extracts. [, , , , , , , , , , , , , , , ]

Q3: What are the major fatty acids found alongside 9-hexadecenoic acid in various natural sources?

A3: Common co-occurring fatty acids include hexadecanoic acid (palmitic acid), 9-octadecenoic acid (oleic acid), linoleic acid, and eicosapentaenoic acid (EPA), though their relative proportions vary depending on the source. [, , , , , , ]

Q4: What potential anti-inflammatory activity has been attributed to 9-hexadecenoic acid?

A4: Research suggests that 9-hexadecenoic acid exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like IL-8 and IL-6, as well as prostaglandin E2 (PGE2). []

Q5: How does the presence of 9-hexadecenoic acid in trout bone soup contribute to its potential to mask bitterness?

A5: Studies indicate that the high concentration of 9-hexadecenoic acid, along with other fatty acids, in trout bone soup might be responsible for its ability to mask the bitterness of certain foods and Chinese medicines. []

Q6: How does the fatty acid composition of bacteria contribute to their identification, and what is the significance of 9-hexadecenoic acid in this context?

A6: Different bacterial species possess distinct fatty acid profiles. 9-Hexadecenoic acid serves as a marker for Gram-negative bacteria, aiding in their identification and differentiation from other bacterial groups. [, , , ]

Q7: What role does 9-hexadecenoic acid play in the ovipositional behavior of Aedes aegypti mosquitoes?

A7: Research indicates that 9-hexadecenoic acid, present in Aedes aegypti egg extracts, elicits a significant positive ovipositional response in gravid females, influencing their egg-laying site selection. []

Q8: Has 9-hexadecenoic acid been explored for its potential use in heart imaging?

A8: While preliminary animal studies suggested that radioiodinated 16-iodo-9-hexadecenoic acid might show improved myocardial specificity, further research is needed to fully assess its potential as a heart imaging agent. []

Q9: How does the fatty acid composition of overwintering Chilo suppressalis larvae change in response to cold temperatures, and what is the role of 9-hexadecenoic acid?

A9: During the overwintering period, Chilo suppressalis larvae exhibit dynamic changes in fatty acid composition. 9-Hexadecenoic acid levels initially decrease and then increase, suggesting a potential role in their cold resistance mechanisms. []

Q10: How does the presence of 9-hexadecenoic acid in the liverwort fossil provide evidence for a moist paleoenvironment?

A11: The identification of 9-hexadecenoic acid in the liverwort fossil, alongside other organic compounds, supports the existence of a moist environment conducive to the growth of such organisms in the past. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。